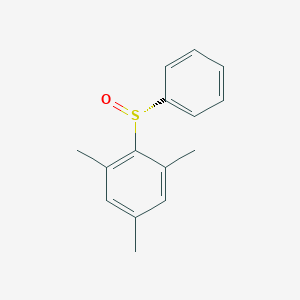

(R)-Mesityl phenyl sulfoxide

Description

The Significance of Chirality in Organic Transformations

Chirality is a fundamental property of molecules that has profound implications in various scientific disciplines, particularly in pharmacology and materials science. In organic synthesis, the ability to selectively produce one enantiomer of a chiral molecule over its mirror image is crucial, as different enantiomers can exhibit vastly different biological activities. For instance, one enantiomer of a drug may be therapeutic while the other is inactive or even harmful. wikipedia.org

The stereogenic center in chiral sulfoxides is a sulfur atom bonded to two different organic groups and an oxygen atom. wikipedia.org This arrangement creates a tetrahedral geometry around the sulfur atom, with a lone pair of electrons occupying the fourth position. illinois.edu The energy barrier for the inversion of this stereocenter is high enough to allow for the isolation of stable, optically pure enantiomers at room temperature. wikipedia.orgillinois.edu This configurational stability is a key attribute that makes chiral sulfoxides effective as chiral auxiliaries and ligands in asymmetric reactions. thieme-connect.comillinois.edu

Overview of Chiral Aryl Alkyl Sulfoxides as Asymmetric Inducers

Chiral aryl alkyl sulfoxides are a prominent class of sulfoxides that have been extensively employed as asymmetric inducers. nih.gov In this role, the chiral sulfoxide (B87167) moiety is temporarily incorporated into a substrate molecule to direct the stereochemical course of a subsequent reaction. After the desired transformation, the sulfoxide auxiliary can be cleaved to afford the enantiomerically enriched product. nih.gov

The effectiveness of chiral aryl alkyl sulfoxides as asymmetric inducers is attributed to several factors:

Steric Differentiation: The aryl and alkyl groups attached to the sulfur atom provide a sterically distinct environment, allowing for facial discrimination of approaching reagents. illinois.edu

Coordinating Ability: The sulfinyl oxygen and the sulfur atom's lone pair can coordinate to metal centers or other Lewis acidic reagents, leading to highly organized transition states that favor the formation of one diastereomer over the other. illinois.edu

Ease of Modification: The aryl and alkyl groups can be readily modified to fine-tune the steric and electronic properties of the sulfoxide, allowing for optimization of diastereoselectivity in a given reaction.

Contextualization of (R)-Mesityl Phenyl Sulfoxide within Chiral Sulfoxide Chemistry

(R)-Mesityl phenyl sulfoxide belongs to the family of chiral diaryl sulfoxides. The "Mesityl" group is a 2,4,6-trimethylphenyl substituent, which is sterically demanding. This significant steric bulk, in conjunction with the phenyl group, creates a highly differentiated chiral environment around the sulfinyl moiety.

The development of synthetic routes to enantiomerically pure sulfoxides has been a major focus in organic chemistry. wiley-vch.de One of the classical and still widely used methods is the Andersen synthesis, which involves the reaction of a diastereomerically pure sulfinate ester with a Grignard reagent. illinois.edu This reaction proceeds with complete inversion of configuration at the sulfur center, providing a reliable method for accessing chiral sulfoxides with high enantiomeric purity. chemicalbook.com

The unique steric and electronic properties of (R)-Mesityl phenyl sulfoxide make it a valuable tool in asymmetric synthesis, particularly in reactions where high levels of stereocontrol are required. Its applications often involve its use as a chiral directing group to control the formation of new stereocenters in a variety of chemical transformations.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trimethyl-2-[(R)-phenylsulfinyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16OS/c1-11-9-12(2)15(13(3)10-11)17(16)14-7-5-4-6-8-14/h4-10H,1-3H3/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTGGTKSCLGSSS-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)[S@](=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Enantioenriched Sulfoxides

Asymmetric Oxidation of Sulfides

The most direct and atom-economical approach to chiral sulfoxides is the enantioselective oxidation of prochiral sulfides. This transformation has been extensively explored, leading to a variety of powerful catalytic methods. Among these, metal-catalyzed asymmetric sulfide (B99878) oxidation stands out due to its broad substrate scope and the high levels of enantioselectivity achievable.

Metal-Catalyzed Asymmetric Sulfide Oxidation

A diverse range of transition metals has been successfully employed to catalyze the asymmetric oxidation of sulfides. These systems typically involve a metal center, a chiral ligand, and an oxidant. The careful design of the chiral ligand and the choice of the metal and oxidant are crucial for achieving high stereocontrol.

Titanium complexes have been at the forefront of asymmetric sulfoxidation since the seminal work of Kagan and Modena. ucc.ie These early systems, often referred to as the Kagan-Modena catalysts, utilized a combination of Ti(Oi-Pr)₄, diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP). wiley-vch.de A key modification to this system was the addition of water, which was found to significantly enhance the enantioselectivity. wiley-vch.de

In recent years, significant efforts have been directed towards the development of "green" titanium-based catalytic systems that employ hydrogen peroxide as the terminal oxidant. ingentaconnect.com Chiral Schiff bases derived from amino alcohols have emerged as effective ligands in these systems. For instance, bimetallic titanium complexes generated in situ from amino alcohol-derived Schiff bases have demonstrated high reactivity and enantioselectivity in the oxidation of various aryl alkyl sulfides using aqueous H₂O₂. researchgate.net The cooperative effect between the two metal centers in these bimetallic complexes is believed to be responsible for the enhanced catalytic performance compared to their monomeric counterparts. researchgate.net Titanium-salan complexes have also been investigated as catalysts for enantioselective sulfoxidation with hydrogen peroxide. ingentaconnect.com

| Substrate | Catalyst System | Oxidant | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

| Methyl phenyl sulfide | Ti(Oi-Pr)₄ / (R,R)-DET / H₂O | TBHP | High | Good | wiley-vch.de |

| Benzyl (B1604629) phenyl sulfide | Bimetallic Ti-Schiff base complex | aq. H₂O₂ | High (up to 99%) | High (70-95%) | researchgate.net |

| Thioanisole (B89551) | Ti-Schiff base (β-aminoalcohol derived) | H₂O₂ | up to 64% | Moderate | ingentaconnect.com |

| Benzyl phenyl sulfide | Titanium-salen complex | H₂O₂ | 97% | 65% | ucc.ie |

Table 1: Performance of Selected Titanium-Based Catalysts in Asymmetric Sulfoxidation

Vanadium complexes have proven to be robust and highly effective catalysts for asymmetric sulfoxidation, often tolerant to the presence of water. unive.it A notable system developed by Bolm and co-workers utilizes a catalyst generated in situ from VO(acac)₂ and chiral Schiff base ligands derived from amino alcohols. unive.itorganic-chemistry.org This system, using hydrogen peroxide as the oxidant, can achieve high enantioselectivities without the need for strictly anhydrous conditions. unive.it

Further optimization of the Bolm system, such as the use of a 3,5-diiodo Schiff base ligand, has led to even higher enantioselectivity. organic-chemistry.org A key feature of some vanadium-catalyzed oxidations is the combination of an initial asymmetric oxidation with a subsequent kinetic resolution of the resulting sulfoxide (B87167) to the corresponding sulfone, which can significantly enhance the enantiomeric excess of the sulfoxide. organic-chemistry.org This dual process makes the vanadium-catalyzed system particularly practical for the synthesis of enantiomerically pure alkyl aryl sulfoxides. organic-chemistry.org

Table 2: Enantioselective Sulfoxidation using Vanadium-Based Catalysts

Iron, being an abundant and environmentally benign metal, has attracted considerable attention for its use in catalysis. Chiral iron complexes have been successfully applied to the enantioselective oxidation of prochiral sulfides. rsc.orgresearchgate.net Systems generated in situ from iron salts and chiral Schiff base ligands derived from amino alcohols have shown great promise. rsc.org Using aqueous hydrogen peroxide as the oxidant, these catalysts can achieve excellent enantioselectivity and chemoselectivity for the oxidation of a range of alkyl aryl sulfides. rsc.org

The addition of benzoic acid derivatives as co-catalysts has been found to be beneficial, improving both the conversion and the enantioselectivity of the reaction. rsc.orgresearchgate.net More recently, photoswitchable iron salen phosphate (B84403) complexes have been developed that can catalyze the enantiodivergent oxidation of prochiral sulfides. nih.gov Depending on the isomeric state of the catalyst, which can be controlled by light, either the (R)- or (S)-enantiomer of the sulfoxide can be preferentially formed. nih.gov

Table 3: Iron-Catalyzed Asymmetric Sulfoxidation

Molybdenum complexes have also been explored as catalysts for enantioselective sulfoxidation, although they have generally provided results that are somewhat inferior to those obtained with titanium or vanadium. wiley-vch.de Nevertheless, progress has been made in this area. For instance, a chiral molybdenum complex of a bis-hydroxamic acid has been shown to catalyze the oxidation of sulfides with good yields and enantioselectivities up to 86%. wiley-vch.de

More recent developments include the use of in situ-generated catalysts from aqueous [Mo(O)(O₂)₂(H₂O)n] and imidazolium-based dicarboxylic acids as chiral inductors. researchgate.netnih.govmdpi.com These systems, which operate under mild conditions with hydrogen peroxide as the oxidant, have furnished chiral alkyl aryl sulfoxides in high yields and with moderate enantioselectivities. nih.govmdpi.com Spectroscopic and computational studies suggest that the active catalytic species is an anionic binuclear complex where a nonclassical hydrogen bond between the chiral ligand and a peroxo ligand is responsible for the asymmetric induction. nih.govmdpi.com

Table 4: Asymmetric Sulfoxidation with Molybdenum-Based Catalysts

Beyond the more commonly used metals, a variety of other transition metals have been investigated for their potential in asymmetric sulfoxidation.

Manganese: Chiral manganese(III) salen complexes have been employed as catalysts, achieving enantioselectivities of up to 90% with iodosobenzene (B1197198) as the oxidant. wiley-vch.de More sustainable approaches using molecular oxygen in the presence of pivalaldehyde as a co-reductant have also been developed. wiley-vch.deacs.org

Copper: Copper complexes have emerged as viable catalysts for asymmetric sulfoxidation. ucc.ie

Niobium: Niobium(V) salan complexes have been used for the asymmetric epoxidation of allylic alcohols and can be applied to sulfoxidation. unive.it Niobium species integrated into periodic mesoporous organosilica (PMO) frameworks have shown high catalytic activity for the oxidation of various substrates. rsc.org

Tungsten and Osmium: These metals have also been explored in the context of asymmetric sulfoxidation. ucc.ie For example, a chiral osmium complex has been used for the synthesis of (R)-lansoprazole with high yield and enantioselectivity. wiley-vch.de

Aluminum: Chiral aluminum(salalen) complexes have been shown to be effective catalysts for the oxidation of sulfides with aqueous hydrogen peroxide under buffered conditions at room temperature. unive.itlibretexts.org These catalysts are compatible with water and can be highly selective. unive.itlibretexts.org

Zirconium: Zirconium can be integrated into PMO structures to create Zr-PMO catalysts for oxidation reactions. rsc.org

The continuous exploration of new metal-ligand combinations and reaction conditions is expanding the toolbox available to synthetic chemists for the preparation of enantioenriched sulfoxides, facilitating the synthesis of complex chiral molecules like (R)-Mesityl phenyl sulfoxide.

Non-Metal Catalyzed Asymmetric Sulfide Oxidation

The enantioselective oxidation of prochiral sulfides to chiral sulfoxides without the use of metal catalysts represents a greener and often more cost-effective approach. nih.gov These methods typically employ chiral organic molecules as catalysts or reagents to induce asymmetry. researchgate.net

One prominent class of non-metal catalysts is chiral Brønsted acids. These catalysts have demonstrated the ability to facilitate the asymmetric oxidation of a wide array of sulfides using hydrogen peroxide as the oxidant, achieving high enantioselectivity that is comparable to many metal-based systems. organic-chemistry.org Another approach involves the use of chiral quinoid catalysts, such as 1-hexylKuQuinone (KuQ), which can promote the chemoselective, light-induced oxidation of thioethers to sulfoxides using molecular oxygen at room temperature. A key advantage of this system is its recyclability without loss of activity or selectivity. organic-chemistry.org

Furthermore, oxidative variations of the thiol-ene reaction have been developed. In this method, the direct addition of thiols to olefins to form sulfoxides is achieved in the presence of an oxidant like tert-butyl hydroperoxide and an acid catalyst such as methanesulfonic acid. The acid is believed to catalyze the oxidation of the intermediate sulfide to the sulfoxide. organic-chemistry.org

Table 1: Examples of Non-Metal Catalyzed Asymmetric Sulfide Oxidation

| Catalyst/Reagent System | Oxidant | Substrate Example | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Fe(salan) complex | H₂O₂ | Alkyl aryl sulfides, Methyl alkyl sulfides | High | organic-chemistry.org |

| Chiral Vanadium-salan complex | H₂O₂ | Various sulfides | Good to high | organic-chemistry.org |

| Porphyrin-inspired Manganese catalyst | H₂O₂ | Broad range of sulfides | Excellent | organic-chemistry.org |

| Confined chiral Brønsted acids | H₂O₂ | Broad range of sulfides | High | organic-chemistry.org |

| 1-hexylKuQuinone (KuQ) | O₂ (light-induced) | Thioethers | High chemoselectivity | organic-chemistry.org |

Biocatalytic Strategies for Enantiopure Sulfoxides

Biocatalysis has emerged as a powerful tool for the synthesis of enantiopure sulfoxides, offering high selectivity under mild reaction conditions. ucl.ac.uknih.gov Enzymes, used either as isolated preparations or within whole-cell systems, can catalyze the asymmetric oxidation of sulfides or the resolution of racemic sulfoxides. acs.orgnih.gov

Monooxygenases are a class of enzymes that catalyze the insertion of a single oxygen atom into a substrate. mdpi.com Baeyer-Villiger monooxygenases (BVMOs) and flavin-containing monooxygenases (FMOs) have been successfully employed for the asymmetric sulfoxidation of a variety of sulfides. mdpi.comnih.gov These enzymes utilize molecular oxygen as the oxidant, making them an environmentally benign option. mdpi.com

For instance, flavin-containing monooxygenases from Methylophaga sp. (mFMO) and Nitrincola lacisaponensis (NiFMO) have been shown to convert prochiral aromatic sulfides into chiral sulfoxides with moderate to high enantioselectivity. mdpi.com Similarly, BVMOs discovered from Bradyrhizobium oligotrophicum (BoBVMO) and Aeromicrobium marinum (AmBVMO) have demonstrated the ability to asymmetrically oxidize bulky and pharmaceutically relevant thioethers. nih.govasm.org Toluene monooxygenases (TMOs) have also been found to be capable of performing enantioselective oxidation of aromatic sulfides. nih.gov

Table 2: Examples of Monooxygenase-Mediated Asymmetric Sulfoxidations

| Enzyme | Source Organism | Substrate Example | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| mFMO | Methylophaga sp. | Aromatic sulfides | - | Moderate to High | mdpi.com |

| NiFMO | Nitrincola lacisaponensis | p-methylphenyl methyl sulfide | - | Moderate | mdpi.com |

| BoBVMO | Bradyrhizobium oligotrophicum | Thioanisole | - | High | nih.gov |

| AmBVMO | Aeromicrobium marinum | Thioanisole | - | High | nih.gov |

| Toluene Monooxygenase | Pseudomonas species | Aromatic sulfides | - | Moderate to High | nih.gov |

An alternative to asymmetric oxidation is the kinetic resolution of a racemic mixture of sulfoxides. frontiersin.org This approach utilizes enzymes that can selectively reduce one enantiomer of the sulfoxide back to the sulfide, leaving the other enantiomer in high purity. nih.gov Methionine sulfoxide reductase A (MsrA) is a prominent enzyme in this category. acs.orgnih.gov

MsrA enzymes, found in a wide range of organisms, selectively reduce the (S)-enantiomer of methionine sulfoxide residues in proteins. acs.org It has been discovered that MsrA can also act on non-natural substrates, making it a valuable biocatalyst for the kinetic resolution of various racemic aryl methyl sulfoxides. nih.govucl.ac.uk For example, MsrA from Pseudomonas sp. has been used to obtain (R)-sulfoxides with high yields and excellent enantiomeric excess (up to 99%). acs.orgresearchgate.net Rational mutagenesis of MsrA has further expanded its substrate scope to include bulkier sulfoxides. nih.govucl.ac.uk

Table 3: Kinetic Resolution of Racemic Sulfoxides using MsrA

| Enzyme | Source Organism | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| pmMsrA | Pseudomonas monteilii | Aryl methyl/ethyl sulfoxides | R | >90% | frontiersin.org |

| paMsrA | Pseudomonas alcaliphila | Aryl methyl/ethyl sulfoxides | R | up to 99% | frontiersin.org |

| MsrA Mutant (MsrA33) | Engineered | Bulky sulfoxides | - | up to 99% | acs.orgnih.gov |

The practical application of enzymes in industrial processes often requires their immobilization onto a solid support. nih.govmdpi.com Immobilization can enhance enzyme stability, facilitate catalyst recovery and reuse, and allow for continuous flow processes. mdpi.comsciforum.net

Various materials, including organic polymers, inorganic materials, and hybrid composites, can be used as supports. nih.gov For example, chloroperoxidase from Caldariomyces fumago has been immobilized on nanorods, and Gordonia terrae cells have been immobilized in a cryogel of polyvinyl alcohol for the oxidation of methylphenyl sulfide, significantly reducing the reaction time. mdpi.com Baeyer-Villiger monooxygenases have also been successfully immobilized, sometimes in the presence of ionic liquids, to create recyclable biocatalysts for asymmetric sulfoxidations. sciforum.net

Table 4: Examples of Immobilized Enzyme Systems for Sulfoxide Synthesis

| Enzyme System | Immobilization Support/Method | Reaction | Key Advantage | Reference |

|---|---|---|---|---|

| Chloroperoxidase (CPO) | γ-Al₂O₃ nanorods | Oxidation of dibenzothiophene | Enhanced stability | mdpi.com |

| Gordonia terrae cells | Polyvinyl alcohol cryogel | Oxidation of methylphenyl sulfide to (R)-sulfoxide | Reduced reaction time, resistance to high substrate concentrations | acs.orgmdpi.com |

| Baeyer-Villiger Monooxygenase (BVMO) | Eupergit® with ionic liquids | Asymmetric sulfoxidation | Recyclability for multiple cycles | sciforum.net |

Stereoselective Nucleophilic Substitution at Sulfur

The formation of chiral sulfoxides can also be achieved through stereoselective nucleophilic substitution at a chiral sulfur center. This classic approach relies on the use of a chiral auxiliary to direct the stereochemical outcome of the reaction.

The Andersen synthesis, first reported in 1962, is a cornerstone method for the preparation of optically active sulfoxides. illinois.eduresearchgate.net The process involves the reaction of a sulfinyl chloride with a chiral alcohol, most commonly (-)-menthol, to form a mixture of diastereomeric sulfinates. illinois.edu These diastereomers can be separated by crystallization. wiley-vch.de

The subsequent reaction of a pure diastereomeric sulfinate with an organometallic reagent, such as a Grignard reagent (R-MgX), proceeds with clean inversion of configuration at the sulfur atom to yield the desired chiral sulfoxide. illinois.edu While highly effective, this method has some limitations, as it was initially best suited for the preparation of aryl-alkyl and diaryl sulfoxides. researchgate.net Modifications using other chiral auxiliaries, such as diacetone-d-glucose (B1670380) (DAG), have expanded the scope of this methodology. acs.orgresearchgate.net

Table 5: Key Features of the Andersen-Type Synthesis

| Step | Description | Key Reagents | Stereochemical Outcome |

|---|---|---|---|

| 1 | Formation of diastereomeric sulfinates | Sulfinyl chloride, Chiral alcohol (e.g., (-)-menthol) | Creation of a mixture of diastereomers |

| 2 | Separation of diastereomers | Crystallization | Isolation of a pure diastereomer |

| 3 | Nucleophilic substitution | Organometallic reagent (e.g., Grignard reagent) | Inversion of configuration at sulfur |

Reactions Involving Chiral Sulfinate Esters

A foundational approach to enantioenriched sulfoxides involves the nucleophilic substitution on a chiral sulfinate ester. illinois.edu The Andersen synthesis, a classic example, utilizes a diastereomerically pure menthyl p-toluenesulfinate. The reaction of this chiral precursor with a Grignard reagent, such as phenylmagnesium bromide, proceeds with complete inversion of configuration at the sulfur center to yield the corresponding chiral sulfoxide. illinois.eduacs.org While this method is robust, it has limitations. The efficient separation of diastereomers is often only feasible for aryl-substituted sulfinate esters, making the synthesis of dialkyl sulfoxides challenging. illinois.edu

To overcome these limitations, researchers have explored various chiral auxiliaries. Evans' oxazolidinones, for instance, can be converted to a mixture of crystalline sulfinamide diastereomers that are readily separable by chromatography. wiley-vch.denottingham.ac.uk Subsequent reaction with a Grignard reagent affords the desired sulfoxide with high enantiomeric excess. wiley-vch.denottingham.ac.uk Another strategy employs sugar-derived auxiliaries like diacetone-D-glucose, which also allow for the diastereoselective preparation of sulfinates. acs.org

The reaction of a chiral mesitylenesulfinate ester with phenylmagnesium bromide would be a direct application of this methodology to produce (R)-Mesityl phenyl sulfoxide, provided the starting sulfinate has the appropriate stereochemistry to afford the (R)-product upon inversion.

Kinetic Resolution Techniques for Sulfoxide Enantiomers

Kinetic resolution has emerged as a powerful strategy for obtaining enantioenriched sulfoxides from a racemic mixture. This approach relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the less reactive enantiomer.

Chemical Kinetic Resolution during Sulfoxidation

The asymmetric oxidation of a prochiral sulfide can be coupled with a kinetic resolution of the resulting sulfoxide, leading to high enantiomeric excess. researchgate.net Vanadium and titanium complexes are commonly employed as catalysts for this purpose. researchgate.netorganic-chemistry.orgacs.orgorganic-chemistry.org For instance, a chiral vanadium-salan complex has been shown to be highly effective in the asymmetric oxidation of sulfides with hydrogen peroxide, yielding chiral sulfoxides in good yields and high enantioselectivity. organic-chemistry.orgacs.org The high enantioselectivity observed is often a direct result of the asymmetric oxidation process itself, rather than a subsequent kinetic resolution. organic-chemistry.org

In some systems, however, a kinetic resolution plays a significant role. Uemura and coworkers observed that during the titanium-catalyzed oxidation of sulfides, the enantiomeric purity of the remaining sulfoxide increased over time as the minor enantiomer was preferentially oxidized to the corresponding sulfone. illinois.edu This combination of an initial enantioselective oxidation followed by a kinetic resolution can lead to very high enantiomeric excess in the final sulfoxide product. organic-chemistry.org

The table below summarizes the kinetic resolution of various racemic sulfoxides using a chiral vanadium-salan catalyst system.

| Entry | Sulfoxide | Time (h) | Yield (%) | ee (%) |

| 1 | Phenyl methyl sulfoxide | 24 | 45 | 98 |

| 2 | Phenyl ethyl sulfoxide | 24 | 48 | 97 |

| 3 | Phenyl propyl sulfoxide | 36 | 46 | 96 |

| 4 | Phenyl isopropyl sulfoxide | 48 | 42 | 99 |

Data adapted from a study on vanadium-catalyzed kinetic resolution. organic-chemistry.org

Complementary Kinetic Resolution in Sulfoxide Oxidation to Sulfones

For example, the oxidation of racemic methyl phenyl sulfoxide using a chiral iron-bis(oxazolinyl)bipyridine catalyst showed that the (S)-enantiomer was oxidized slightly faster than the (R)-enantiomer. ulaval.ca This allows for the isolation of enantioenriched (R)-methyl phenyl sulfoxide. The selectivity factor (s), which is a measure of the relative rate of reaction of the two enantiomers, is a key parameter in kinetic resolution. Higher 's' values indicate a more efficient resolution.

The following table illustrates the kinetic resolution of racemic methyl phenyl sulfoxide.

| Entry | Catalyst Loading (mol%) | Yield of (R)-2a (%) | er of (R)-2a | s |

| 1 | 5 | 35 | 75:25 | 2.5 |

| 2 | 8 | 27 | 79:21 | 3.0 |

Data adapted from a study on the oxidation of racemic methyl phenyl sulfoxide. ulaval.ca

Derivatization from Related Chiral Organosulfur Precursors

Alternative strategies for the synthesis of enantioenriched sulfoxides involve the stereocontrolled transformation of other chiral organosulfur compounds.

Stereocontrolled Synthesis from Chiral Sulfinamides

Chiral sulfinamides are versatile intermediates that can be converted to chiral sulfoxides with high stereochemical fidelity. chemrxiv.org These sulfinamides can be prepared through various methods, including the use of chiral auxiliaries. wiley-vch.denottingham.ac.uk The reaction of a diastereomerically pure sulfinamide with an organometallic reagent, such as a Grignard reagent, proceeds with inversion of configuration at the sulfur atom to afford the corresponding enantioenriched sulfoxide. wiley-vch.de

For the synthesis of (R)-Mesityl phenyl sulfoxide, one would require a chiral sulfinamide precursor, such as (S)-N-alkyl-S-mesitylsulfinamide. Reaction of this precursor with phenylmagnesium bromide would then yield the desired (R)-sulfoxide. The availability of methods for the enantioselective synthesis of sulfinamides makes this a viable route. researchgate.net

Transformation from Chiral Sulfoximines

Chiral sulfoximines can serve as precursors to chiral sulfoxides through a deimination reaction. This transformation can be achieved with complete retention of configuration at the sulfur center. tandfonline.com A facile method for this conversion involves the reaction of an N-unsubstituted sulfoximine (B86345) with tert-butyl nitrite (B80452) under neutral and mild conditions. tandfonline.comtandfonline.com This approach provides a convenient route to optically active sulfoxides that might be difficult to access through other methods. tandfonline.com

More recently, a copper-catalyzed reductive deimination of sulfoximines using diazoesters as carbene precursors has been developed. rsc.org This method proceeds under ambient conditions and tolerates a wide range of functional groups. rsc.org The reduction of a chiral sulfoximine, for example (R)-S-mesityl-S-phenylsulfoximine, would provide a direct route to (R)-Mesityl phenyl sulfoxide. The stereospecific nature of this transformation is a key advantage. rsc.org

Applications of R Mesityl Phenyl Sulfoxide in Asymmetric Organic Synthesis

Role as a Chiral Auxiliary in Stereoselective Reactions

A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org (R)-Mesityl phenyl sulfoxide (B87167) and related chiral aryl sulfoxides excel in this role. The sulfinyl group, when attached to a molecule, can direct the approach of reagents in a highly predictable manner, leading to the preferential formation of one stereoisomer. arkat-usa.org The steric bulk of the mesityl and phenyl groups creates a well-defined chiral environment that influences the stereochemical course of reactions.

Chiral sulfoxides are powerful auxiliaries for inducing asymmetry in the formation of carbon-carbon bonds, a cornerstone of organic synthesis. The sulfinyl group can activate adjacent positions towards nucleophilic attack or stabilize carbanionic intermediates, while its inherent chirality directs the stereochemical outcome. For instance, the anion of an alkyl sulfoxide can be added to various electrophiles, such as imines, with high diastereoselectivity. researchgate.net

A notable application is in conjugate addition reactions. The reaction of lithiated alkyl tert-butyl sulfoxides with α,β-unsaturated esters proceeds with high stereoselectivity to give conjugate addition products in good yields. researchgate.net While specific data for the mesityl phenyl derivative in all contexts is specialized, the principles are well-established with analogous aryl sulfoxides, such as p-tolyl sulfoxide. The bulky mesityl group in (R)-Mesityl phenyl sulfoxide is expected to provide even higher levels of stereocontrol compared to less sterically hindered analogues.

Table 1: Representative Asymmetric Carbon-Carbon Bond Formations using Chiral Sulfoxide Auxiliaries

| Reaction Type | Chiral Auxiliary | Electrophile | Product | Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|---|---|

| Aldol-type Addition | α-Sulfinyl carbanion | Imine | β-Aminosulfoxide | High | researchgate.net |

| Conjugate Addition | Lithiated alkyl sulfoxide | α,β-Unsaturated ester | Conjugate adduct | High | researchgate.net |

This table presents generalized findings for chiral aryl sulfoxides, illustrating the principles applicable to (R)-Mesityl phenyl sulfoxide.

The directing power of the chiral sulfinyl group extends to the formation of carbon-heteroatom bonds. These reactions are crucial for introducing functional groups like amines, ethers, and halides with controlled stereochemistry. For example, the palladium-catalyzed allylic amination of substrates bearing a chiral sulfoxide can proceed with excellent stereocontrol. researchgate.net

Furthermore, the Pummerer reaction, a transformation of a sulfoxide into an α-acyloxy thioether, can be rendered asymmetric when a chiral sulfoxide is used. This provides a pathway to enantiomerically enriched compounds bearing a new carbon-heteroatom bond. nih.gov The sulfoxide group itself can be the target of transformations, where its removal or conversion to another functional group transfers the chirality to the main molecular scaffold. arkat-usa.org Decarboxylative methods have also emerged as a powerful strategy for forming carbon-heteroatom bonds under mild conditions. researchgate.net

Chiral Ligand in Metal-Catalyzed Asymmetric Transformations

Beyond its role as a stoichiometric auxiliary, (R)-Mesityl phenyl sulfoxide can function as a chiral ligand in transition metal-catalyzed reactions. researchgate.net Chiral sulfoxides are effective ligands due to their stability and strong coordinating ability through either the sulfur or oxygen atom, which can influence the geometry and reactivity of the metal center. researchgate.netnih.gov

Sulfoxides form stable complexes with a variety of transition metals, including palladium, rhodium, ruthenium, and iridium. researchgate.netresearchgate.netbeilstein-journals.orgacs.org When a chiral sulfoxide like (R)-Mesityl phenyl sulfoxide is used, the resulting metal complex becomes a chiral catalyst capable of mediating enantioselective transformations. These catalytic systems are attractive due to the high turnover numbers and the small amount of chiral material required.

For example, rhodium complexes of chiral sulfoxide-olefin ligands have demonstrated excellent activity and enantioselectivity (up to 98% ee) in the asymmetric 1,4-addition of arylboronic acids to enones. nih.gov Similarly, copper complexes with chiral sulfoxide-Schiff base ligands are highly efficient in asymmetric Henry reactions, achieving up to 96% ee. rsc.org Iridium(III) complexes paired with chiral ligands have been used for the enantioselective C-H amidation of dibenzyl sulfoxides, providing a direct route to other valuable chiral sulfoxide compounds. acs.org

Table 2: Examples of Metal-Catalyzed Reactions with Chiral Sulfoxide Ligands

| Metal | Ligand Type | Reaction Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Rhodium | Sulfoxide-olefin | 1,4-Addition | up to 98% | nih.gov |

| Copper | Sulfoxide-Schiff base | Henry Reaction | up to 96% | rsc.org |

| Palladium | Sulfoxide-phosphine | Allylic Alkylation | >99% | researchgate.net |

This table showcases the effectiveness of various chiral sulfoxide ligand types in asymmetric catalysis.

The effectiveness of a chiral sulfoxide ligand is governed by several design principles. The steric and electronic properties of the substituents on the sulfur atom are paramount. The bulky mesityl group of (R)-Mesityl phenyl sulfoxide, for instance, creates a defined chiral pocket around the metal center, which is crucial for differentiating between the two enantiotopic faces of a prochiral substrate.

Modern ligand design often involves the rational combination of a chiral sulfoxide with another coordinating group to create bidentate or tridentate ligands, such as sulfoxide-phosphine, sulfoxide-olefin, or sulfoxide-Schiff base hybrids. nih.govrsc.orgresearchgate.net This multi-point coordination creates a more rigid and predictable catalyst structure, enhancing enantioselectivity. The development of C2-symmetric bis-sulfoxides represents another successful strategy, streamlining the chiral environment and improving catalytic efficiency. acs.org The ultimate goal is to create a ligand that not only induces high stereoselectivity but also promotes high catalytic activity and turnover.

Utility in Complex Molecule Synthesis

The stereocontrolling power of chiral sulfoxides like (R)-Mesityl phenyl sulfoxide makes them valuable tools in the total synthesis of complex, biologically active molecules and natural products. wiley-vch.de Their ability to set key stereocenters, which are then carried through the synthetic sequence, is a testament to their reliability.

A compelling example of this utility is found in the formal synthesis of (-)-steganone, where an enantiopure sulfoxide was employed as a chiral auxiliary in a Suzuki-Miyaura cross-coupling reaction to construct a stereogenic axis with high selectivity. researchgate.net In another instance, the intramolecular Michael addition of a hydroxyl group to a chiral vinylic sulfoxide moiety served as the key asymmetric induction step in the stereoselective synthesis of the (R)- and (S)-enantiomers of 1,7-Dioxaspiro[5.5]undecane, the sex pheromone of the olive fly. researchgate.net These examples underscore the critical role that chiral sulfoxides play in providing access to enantiomerically pure complex molecules that would be difficult to obtain otherwise.

Strategic Application in Asymmetric Total Synthesis

The unique steric and electronic properties of the mesityl group in (R)-Mesityl phenyl sulfoxide make it a valuable chiral auxiliary in asymmetric total synthesis. A notable example is its application in the synthesis of (-)-dehydrocostus lactone. In this synthesis, the chiral sulfoxide is used to introduce stereocenters with high control. The bulky mesityl group directs the approach of reagents, leading to the desired stereoisomer of the product. The sulfoxide auxiliary is typically introduced early in the synthetic sequence and later removed after it has served its purpose in establishing the key stereochemistry.

A generalized scheme for the application of a chiral auxiliary like (R)-Mesityl phenyl sulfoxide in asymmetric synthesis is depicted below:

| Step | Description |

| 1 | Coupling of the chiral auxiliary with a prochiral substrate. |

| 2 | Diastereoselective reaction controlled by the chiral auxiliary. |

| 3 | Removal of the chiral auxiliary to yield the enantiomerically enriched product. |

In the context of the (-)-dehydrocostus lactone synthesis, the chiral sulfoxide is part of a more complex reagent that undergoes an asymmetric aldol (B89426) reaction. researchgate.net This key step establishes the absolute stereochemistry of a significant portion of the final natural product. The high diastereoselectivity achieved in this reaction underscores the effectiveness of the mesityl phenyl sulfoxide moiety as a chiral controller.

Precursor for Other Chiral Organosulfur Compounds

(R)-Mesityl phenyl sulfoxide serves as a versatile precursor for the synthesis of other important chiral organosulfur compounds. The sulfoxide group can be transformed into a variety of other sulfur-containing functional groups while retaining the stereochemical integrity at the sulfur center. This allows for the generation of a library of chiral ligands and reagents from a single, readily available starting material.

One of the key transformations is the conversion of the sulfoxide into a sulfoximine (B86345). For instance, the related (R)-(+)-Methyl p-tolyl sulfoxide reacts with O-mesitylsulfonylhydroxylamine (MSH) to produce the corresponding (-)-(R)-S-methyl-S-p-tolylsulfoximine. chemicalbook.com This reaction demonstrates the utility of chiral sulfoxides as precursors to chiral sulfoximines, which are themselves valuable ligands and auxiliaries in asymmetric catalysis.

The general transformation can be represented as:

R-S(O)-R' + Aminating Agent → R-S(O)(NH)-R'

Furthermore, the phenyl and mesityl groups on the sulfoxide can be modified, or the entire sulfinyl group can be displaced by a nucleophile, leading to a wide array of chiral molecules. The ability to functionalize the aryl groups or to perform nucleophilic substitution at the sulfur atom expands the synthetic utility of (R)-Mesityl phenyl sulfoxide beyond its direct use as a chiral auxiliary.

The following table summarizes some of the transformations and applications of chiral sulfoxides as precursors:

| Precursor | Transformation | Product | Application of Product |

| (R)-Mesityl phenyl sulfoxide | Amination | Chiral Sulfoximine | Chiral Ligand |

| (R)-Mesityl phenyl sulfoxide | Nucleophilic Substitution | Chiral Sulfide (B99878) | Synthetic Intermediate |

| (R)-Mesityl phenyl sulfoxide | Oxidation | Chiral Sulfone | Synthetic Intermediate |

These transformations highlight the role of (R)-Mesityl phenyl sulfoxide as a foundational building block in the construction of a diverse set of chiral organosulfur compounds, which are instrumental in advancing the field of asymmetric synthesis.

Mechanistic Investigations and Stereochemical Control in Sulfoxide Chemistry

Elucidation of Catalytic Mechanisms in Asymmetric Sulfoxidation

The asymmetric oxidation of prochiral sulfides to chiral sulfoxides is a fundamental transformation in organic chemistry. nih.govresearchgate.net A variety of catalytic systems have been developed for this purpose, with transition metal complexes, particularly those of titanium and vanadium, being extensively studied. nih.govacs.org

One of the most significant early breakthroughs was the Kagan-Modena protocol, which utilizes a titanium-diethyl tartrate (DET) complex. researchgate.netwiley-vch.de The mechanism of this reaction is believed to involve the formation of a chiral titanium-peroxo species. The sulfide (B99878) coordinates to the titanium center, and the subsequent oxygen transfer occurs through a highly organized transition state, leading to the preferential formation of one enantiomer of the sulfoxide (B87167). wiley-vch.de The presence of water has been found to be crucial for achieving high enantioselectivity in some titanium-catalyzed sulfoxidations. researchgate.net

Vanadium-based catalysts, often in conjunction with chiral Schiff base ligands, have also proven effective for asymmetric sulfoxidation. researchgate.netlibretexts.org The proposed mechanism involves the formation of a chiral vanadium-peroxo complex, which then acts as the active oxidizing agent. Computational studies using DFT (Density Functional Theory) have been employed to investigate the transition states involved in the oxygen transfer from a peroxo-vanadium cluster to a sulfide, providing insights into the origins of enantioselectivity. rsc.org

More recently, biocatalytic approaches using enzymes such as monooxygenases have gained prominence. libretexts.orgnih.gov These enzymatic reactions often exhibit exceptional enantioselectivity, operating under mild conditions. The mechanism involves the activation of molecular oxygen by the enzyme's active site, followed by a highly controlled oxygen transfer to the sulfide substrate. nih.gov

Understanding and Enhancing Stereoselectivity

Stereoselectivity in sulfoxide chemistry encompasses both enantioselectivity, the preferential formation of one enantiomer over the other, and diastereoselectivity, the selective formation of one diastereomer in reactions involving chiral sulfoxides.

Factors Governing Enantioselectivity in Sulfoxide Synthesis

The enantiomeric excess (ee) achieved in asymmetric sulfoxidation is influenced by a multitude of factors, including:

Catalyst Structure: The nature of the chiral ligand and the metal center in transition metal catalysis is paramount. For instance, in titanium-catalyzed systems, the choice of the chiral diol, such as diethyl tartrate (DET), dictates the stereochemical outcome. researchgate.netwiley-vch.de Similarly, the structure of the Schiff base ligand in vanadium-catalyzed oxidations significantly impacts enantioselectivity. libretexts.org

Oxidant: The choice of the oxidizing agent can influence the enantioselectivity. For example, cumene (B47948) hydroperoxide (CHP) and tert-butyl hydroperoxide (TBHP) are commonly used in metal-catalyzed oxidations, and their structure can affect the stereochemical course of the reaction. researchgate.netlibretexts.org

Reaction Conditions: Temperature, solvent, and the presence of additives can have a profound effect on enantioselectivity. For instance, lowering the reaction temperature often leads to higher enantiomeric excesses. wiley-vch.de The addition of water to certain titanium-catalyzed systems has been shown to enhance enantioselectivity. researchgate.net

Substrate Structure: The steric and electronic properties of the sulfide substrate play a crucial role. Bulky substituents on the sulfide can enhance the stereochemical discrimination in the transition state, leading to higher enantioselectivity.

The following table summarizes the enantioselectivity achieved in the asymmetric oxidation of various sulfides using different catalytic systems.

| Catalyst System | Substrate | Oxidant | Enantiomeric Excess (ee) (%) | Reference |

| Ti(OiPr)₄ / (R,R)-DET | Aryl methyl sulfides | Cumene Hydroperoxide (CHP) | Up to 95% | wiley-vch.de |

| Vanadium / Chiral Schiff Base | Thioanisole (B89551) | H₂O₂ | ~40% | wiley-vch.de |

| (Salen)Mn(III)Cl | Aryl sulfides | H₂O₂ | 34-68% | researchgate.net |

| Streptomyces glaucescens GLA.0 | Phenyl methyl sulfide | - | >99% (R) | nih.gov |

Diastereoselectivity in Reactions Mediated by Chiral Sulfoxides

Once formed, chiral sulfoxides like (R)-Mesityl phenyl sulfoxide can serve as powerful chiral auxiliaries, directing the stereochemical outcome of subsequent reactions. tandfonline.com The sulfinyl group can influence the stereochemistry of reactions at adjacent or nearby centers through steric and electronic effects.

A notable example is the Claisen rearrangement of substrates bearing a chiral sulfinyl group. acs.org The sulfoxide moiety can effectively control the formation of new stereocenters with a high degree of diastereoselectivity. Similarly, the addition of nucleophiles to α,β-unsaturated sulfoxides often proceeds with high diastereoselectivity, controlled by the stereochemistry of the sulfoxide. researchgate.net

The diastereoselectivity of these reactions is influenced by factors such as the nature of the reactants, the reaction conditions, and the structure of the chiral sulfoxide itself.

Influence of Substrate and Catalyst Structure on Chiral Induction

The interplay between the structure of the substrate and the catalyst is a critical determinant of chiral induction in asymmetric sulfoxidation. A well-matched combination of substrate and catalyst is often necessary to achieve high levels of enantioselectivity.

For instance, in ruthenium-catalyzed asymmetric redox bicycloisomerization, the electronic and steric properties of the sulfoxide ligand on the ruthenium catalyst have a significant impact on the reaction's efficiency and enantioselectivity. beilstein-journals.org A p-anisyl sulfoxide ligand was found to be more effective than p-tolyl or naphthyl sulfoxide ligands in certain cases. beilstein-journals.org This highlights the subtle electronic effects that can influence chiral induction.

Furthermore, the steric bulk of both the substrate and the catalyst ligand can play a crucial role. A catalyst with a well-defined chiral pocket can effectively differentiate between the two prochiral faces of a sulfide substrate. The size and shape of the substrate must be compatible with the catalyst's chiral environment for efficient and selective oxidation to occur.

In biocatalytic systems, the substrate specificity of the enzyme is a key factor. While some enzymes exhibit broad substrate scope, others are highly specific for certain types of sulfides. nih.gov The active site of the enzyme provides a highly structured chiral environment that dictates the orientation of the substrate and, consequently, the stereochemical outcome of the oxidation.

Emerging Trends and Future Research Directions in Chiral Sulfoxide Chemistry

Development of Novel and Highly Efficient Catalytic Systems for Sulfoxidation

The most direct route to chiral sulfoxides is the asymmetric oxidation of their corresponding prochiral sulfides. researchgate.net Over the years, numerous catalytic systems have been developed, with transition metal complexes, particularly those based on titanium and vanadium, playing a pivotal role. researchgate.netwiley-vch.de The classic Kagan-Modena method, utilizing a titanium/diethyl tartrate (DET) complex, and Bolm's vanadium-based systems with Schiff base ligands are foundational in this field. wiley-vch.deudel.edu These catalysts can achieve high enantioselectivity, often exceeding 90% enantiomeric excess (ee), for simple aryl alkyl sulfides like methyl phenyl sulfide (B99878) using oxidants such as cumene (B47948) hydroperoxide (CHP) or hydrogen peroxide (H₂O₂). wiley-vch.deudel.edu

However, a significant challenge remains in the oxidation of sterically hindered sulfides, such as mesityl phenyl sulfide. The bulky nature of the mesityl group can impede the substrate's approach to the catalytic active site, often resulting in low reactivity and diminished enantioselectivity. rsc.org Research into new ligand designs that can accommodate these larger substrates is a key area of focus. For instance, iron and manganese complexes with salen-type or other tetradentate ligands have been explored, showing high activity and selectivity for a range of substrates. wiley-vch.deacs.org Yet, achieving consistently high yields and enantioselectivity for bulky substrates like mesityl phenyl sulfide remains an open challenge, necessitating the development of catalysts with precisely tailored steric and electronic properties.

| Substrate | Catalyst System | Oxidant | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Methyl phenyl sulfide | Ti(Oi-Pr)₄/(R,R)-DET/H₂O | TBHP | 90 | 89 (R) | researchgate.net |

| Methyl phenyl sulfide | VO(acac)₂ / Chiral Schiff Base | H₂O₂ | 84 | 85 (S) | udel.edu |

| Methyl p-tolyl sulfide | Fe(acac)₃ / Chiral Ligand | H₂O₂ | 85 | >99 (R) | wiley-vch.de |

| Benzyl (B1604629) phenyl sulfide | Vanadium / Chiral Ligand | H₂O₂ | - | >90 | wiley-vch.de |

| Mesityl-substituted thioether | Visible-light photocatalyst | O₂ | Low to no reaction | - | rsc.orgrsc.org |

Advancements in Green Chemistry Approaches for Sulfoxide (B87167) Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, driving the development of "green" methods for sulfoxide synthesis. ucl.ac.uk These approaches prioritize the use of environmentally benign oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂), which produce water as the only byproduct, and the development of recyclable catalysts. rsc.orgjchemrev.com

Biocatalysis has emerged as a powerful green alternative. ucl.ac.uk Enzymes such as flavin-containing monooxygenases (FMOs) and Baeyer-Villiger monooxygenases (BVMOs) can catalyze the asymmetric oxidation of sulfides with high selectivity under mild, aqueous conditions. ucl.ac.uknih.gov However, the substrate scope of these enzymes can be a limitation. Studies have shown that while FMOs are effective for a range of thioanisole (B89551) derivatives, their activity drops significantly with bulkier substrates. nih.gov For example, substrates like benzyl phenyl sulfide were not oxidized, suggesting that the highly hindered mesityl phenyl sulfide would be an exceptionally difficult substrate for current wild-type enzymes. nih.gov Future research in this area will likely involve the protein engineering of these monooxygenases to expand their substrate-binding pockets to accommodate such sterically demanding molecules.

Another green approach involves visible-light photocatalysis, which uses light as a traceless reagent and can employ oxygen from the air as the terminal oxidant. rsc.orgrsc.org While this has been successful for a variety of substrates, recent research has demonstrated that sterically hindered α-trimethylsilyl thioethers bearing mesityl or naphthyl groups exhibit low to no reactivity under these conditions. rsc.orgrsc.org This highlights a critical gap and an opportunity for the development of more potent photocatalytic systems capable of activating these challenging substrates.

| Enzyme | Substrate | Conversion (%) | ee (%) | Configuration | Reference |

|---|---|---|---|---|---|

| mFMO | p-Methylthioanisole | >95 | ~90 | S | nih.gov |

| NiFMO | p-Methylthioanisole | 97 | ~80 | S | nih.gov |

| mFMO | p-Chlorothioanisole | >95 | ~90 | S | nih.gov |

| mFMO | Benzyl phenyl sulfide | No conversion | - | - | nih.gov |

| NiFMO | Benzyl phenyl sulfide | No conversion | - | - | nih.gov |

Expanding the Scope of Asymmetric Transformations Mediated by Chiral Sulfoxides

The primary utility of enantiopure sulfoxides like (R)-Mesityl phenyl sulfoxide lies in their application as chiral auxiliaries. The sulfinyl group can effectively control the stereochemical outcome of reactions at adjacent or remote functional groups. researchgate.net The significant steric difference between the lone pair, the oxygen atom, and the two organic substituents (phenyl and the bulky mesityl group) on the sulfur atom allows for highly effective facial discrimination of approaching reagents.

Chiral sulfoxides have been successfully employed in a wide array of transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder cycloadditions. For example, the anion of a chiral sulfoxide can add to an aldehyde to create β-hydroxy sulfoxides with high diastereoselectivity. researchgate.net While specific applications of (R)-Mesityl phenyl sulfoxide as a chiral auxiliary are not yet widely reported, its structure suggests it could offer exceptionally high levels of stereocontrol due to the extreme steric hindrance of the mesityl group. This could be particularly valuable in reactions where smaller auxiliaries provide insufficient stereochemical induction. Future work will undoubtedly focus on synthesizing this auxiliary and testing its efficacy in challenging asymmetric transformations where directing steric bulk is paramount.

Innovative Methodologies for the Preparation of Complex Chiral Sulfoxide Derivatives

Beyond its direct use, a chiral sulfoxide can serve as a starting point for the synthesis of more complex, enantiomerically pure molecules. rsc.org A common strategy involves the deprotonation of the carbon α to the sulfinyl group to form a stabilized carbanion, which can then be reacted with various electrophiles. rsc.org However, the α-protons of sulfoxides are not highly acidic, typically requiring strong bases like n-butyllithium for deprotonation, which can limit functional group compatibility. rsc.org

More innovative, modern methods seek to build molecular complexity through bond-forming reactions under milder conditions. rsc.org For instance, photocatalytic strategies are being developed to generate α-thiomethyl radicals from simple thioethers, which can then engage in C-C bond formation before a subsequent oxidation step to form the complex sulfoxide. rsc.orgrsc.org This one-pot approach is highly efficient and atom-economical. However, as noted previously, current photocatalytic systems struggle with the sterically demanding mesityl-substituted substrates, failing to produce the desired products. rsc.orgrsc.org The development of catalytic cycles that can overcome this steric barrier is a key area for future research. An alternative, classical route is the Andersen synthesis, which involves the reaction of an organometallic reagent with a diastereomerically pure sulfinate ester, such as a menthyl sulfinate. acs.orgnih.gov This remains a reliable, albeit stoichiometric, method for accessing complex and sterically hindered chiral sulfoxides.

Q & A

Q. What are the established methods for synthesizing (R)-Mesityl phenyl sulfoxide with high enantiomeric excess (ee)?

Enzymatic catalysis using engineered oxidoreductases is a robust method for achieving ee >99%. For example, chiral resolution via biocatalytic oxidation of prochiral sulfides can yield enantiopure sulfoxides . Chromatographic separation (e.g., silica gel column chromatography) combined with recrystallization is also effective for isolating enantiomers from racemic mixtures .

Q. Which spectroscopic techniques are most reliable for characterizing (R)-Mesityl phenyl sulfoxide?

- NMR Spectroscopy : The sulfoxide group’s chiral sulfur atom induces distinct splitting patterns in H and C NMR, particularly in the mesityl and phenyl ring protons .

- X-ray Crystallography : Resolves absolute configuration and confirms stereochemistry. For example, dihedral angles between mesityl and phenyl rings (e.g., 61.39° and 30.99°) provide structural validation .

- Polarimetry : Measures optical rotation to verify enantiopurity when paired with chiral HPLC .

Q. What safety protocols are critical when handling (R)-Mesityl phenyl sulfoxide in the lab?

- Use chemical-resistant gloves (e.g., nitrile) and protective eyewear to avoid skin/eye contact .

- Work under fume hoods with local exhaust ventilation to minimize inhalation risks .

- Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can structural flexibility of (R)-Mesityl phenyl sulfoxide be exploited in catalysis or material science?

The sulfoxide core allows modular substitution:

- Catalysis : The mesityl group’s steric bulk enhances stereoselectivity in asymmetric oxidations or C–H activation reactions .

- Coordination Chemistry : Sulfur’s lone pairs enable ligand design for transition-metal complexes, useful in photoredox catalysis .

- Supramolecular Assembly : π-π interactions between phenyl/mesityl rings facilitate crystal engineering for porous materials .

Q. What experimental strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Data Cross-Validation : Compare X-ray-derived bond lengths (e.g., S–O = 1.48 Å) with DFT-optimized geometries .

- Dynamic NMR : Detect conformational flexibility (e.g., sulfoxide inversion barriers) that may explain discrepancies between solid-state and solution data .

- Twinned Data Refinement : Use SHELXL for high-resolution datasets to address pseudosymmetry or twinning artifacts .

Q. How can researchers optimize reaction conditions to minimize racemization during functionalization?

- Low-Temperature Reactions : Perform substitutions below –20°C to suppress sulfur inversion .

- Protecting Groups : Temporarily block the sulfoxide oxygen with silyl agents (e.g., TMSCl) during alkylation .

- Kinetic Monitoring : Use in-situ IR or Raman spectroscopy to track enantiopurity in real time .

Q. What are the challenges in quantifying (R)-Mesityl phenyl sulfoxide in complex matrices (e.g., biological systems)?

- Sample Preparation : Liquid-liquid extraction with dichloromethane or ethyl acetate improves recovery rates .

- Analytical Methods : LC-MS/MS with a chiral column (e.g., Chiralpak IA) and MRM transitions (e.g., m/z 140 → 105) enhances specificity .

- Matrix Effects : Use isotope-labeled internal standards (e.g., C-labeled sulfoxide) to correct for ion suppression .

Methodological Notes

- Data Reproducibility : Document crystallization solvents (e.g., ethanol/water mixtures) and cooling rates to ensure consistent crystal forms .

- Contradiction Management : Apply statistical tools (e.g., Student’s t-test for replicate analyses) to validate outliers in ee measurements .

- Ethical Reporting : Adhere to FAIR principles for sharing raw crystallographic data (e.g., CIF files) in public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.